molecular formula C17H12N2 B11870572 3-Phenylimidazo[5,1-a]isoquinoline CAS No. 19382-37-7

3-Phenylimidazo[5,1-a]isoquinoline

Cat. No.: B11870572
CAS No.: 19382-37-7
M. Wt: 244.29 g/mol
InChI Key: FOWPYBODTMDQKK-UHFFFAOYSA-N
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Description

3-Phenylimidazo[5,1-a]isoquinoline is a heterocyclic compound that belongs to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The structure of this compound consists of an imidazole ring fused to an isoquinoline ring with a phenyl group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylimidazo[5,1-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another approach involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Phenylimidazo[5,1-a]isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like phenyliodine(III) dicyclohexanecarboxylate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve the use of catalysts, solvents, and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields the corresponding sulfone, while substitution reactions can introduce various functional groups onto the phenyl or isoquinoline rings .

Mechanism of Action

The mechanism of action of 3-Phenylimidazo[5,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of adenosine and benzodiazepine receptors, as well as various kinases such as SK2, PIM, and IkB . These interactions can lead to the modulation of cellular processes such as signal transduction, gene expression, and apoptosis, which are crucial for its biological activities.

Properties

CAS No.

19382-37-7

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

3-phenylimidazo[5,1-a]isoquinoline

InChI

InChI=1S/C17H12N2/c1-2-7-14(8-3-1)17-18-12-16-15-9-5-4-6-13(15)10-11-19(16)17/h1-12H

InChI Key

FOWPYBODTMDQKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3N2C=CC4=CC=CC=C43

Origin of Product

United States

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